Ethyl o-toluenesulphonate
CAS No.: 59222-96-7
Cat. No.: VC4113207
Molecular Formula: C9H12O3S
Molecular Weight: 200.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59222-96-7 |
|---|---|
| Molecular Formula | C9H12O3S |
| Molecular Weight | 200.26 g/mol |
| IUPAC Name | ethyl 2-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C9H12O3S/c1-3-12-13(10,11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 |
| Standard InChI Key | LQCJGDKXBVRTKR-UHFFFAOYSA-N |
| SMILES | CCOS(=O)(=O)C1=CC=CC=C1C |
| Canonical SMILES | CCOS(=O)(=O)C1=CC=CC=C1C |
Introduction
Chemical Structure and Properties
Molecular Structure
Ethyl o-toluenesulphonate’s structure consists of a benzene ring with a methyl group (-CH) at the ortho position and a sulfonate ethyl ester (-SOCHCH) at the adjacent carbon. The sulfonate group enhances electrophilicity, making the compound reactive in nucleophilic substitution reactions . The SMILES notation CCOS(=O)(=O)C1=CC=CC=C1C and InChI key LQCJGDKXBVRTKR-UHFFFAOYSA-N provide precise stereochemical details .
Table 1: Structural and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 200.25 g/mol | |
| SMILES | CCOS(=O)(=O)C1=CC=CC=C1C | |
| InChIKey | LQCJGDKXBVRTKR-UHFFFAOYSA-N |
Chemical Properties
The compound’s reactivity is dominated by the sulfonate group, which acts as a leaving group in nucleophilic substitutions. This property enables its use in alkylation reactions, particularly in drug synthesis. It is moisture-sensitive, requiring storage in anhydrous conditions to prevent hydrolysis .
Synthesis and Production
Ethyl o-toluenesulphonate is synthesized via esterification of o-toluenesulfonic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride (SOCl):
The reaction typically proceeds under reflux, with purification achieved through vacuum distillation. Industrial-scale production optimizes catalyst selection and temperature to maximize yield while minimizing byproducts.
Reactivity and Mechanism of Action
As an electrophile, ethyl o-toluenesulphonate participates in SN2 reactions where nucleophiles (e.g., amines, alkoxides) displace the sulfonate group. For example, in pharmaceutical synthesis, it ethylates nitrogen atoms in heterocyclic compounds to form quaternary ammonium salts. The sulfonate’s electron-withdrawing nature stabilizes the transition state, accelerating reaction rates .
Applications in Industry and Research
Pharmaceutical Intermediates
The compound is employed to introduce ethyl groups into active pharmaceutical ingredients (APIs). For instance, it ethylates nucleophilic sites in beta-lactam antibiotics, enhancing their stability and bioavailability. Recent methods utilize solid-phase microextraction (SPME) coupled with GC/MS to quantify residual ethylating agents in APIs, ensuring regulatory compliance .
Polymer Chemistry
As a flexibilizer for cellulose acetate, ethyl o-toluenesulphonate reduces brittleness by disrupting polymer crystallinity. This application is critical in producing films and fibers with tailored mechanical properties.
Organic Synthesis
In laboratory settings, the compound serves as a reagent for synthesizing ethylated aromatics and heteroaromatics. Its utility in Friedel-Crafts alkylation is limited due to competing sulfonation, but it remains valuable in niche applications.
Recent Research and Developments
Recent studies focus on improving detection methods for sulfonate esters in APIs. In situ derivatization-headspace-GC/MS techniques now achieve parts-per-billion sensitivity, addressing contamination concerns . Additionally, computational models predict the compound’s reactivity in solvent-free systems, guiding greener synthesis routes .
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